molecular formula C6H8O2 B173474 Methyl 2-cyclopropylideneacetate CAS No. 110793-87-8

Methyl 2-cyclopropylideneacetate

Cat. No.: B173474
CAS No.: 110793-87-8
M. Wt: 112.13 g/mol
InChI Key: CXFUQXWODUHOTN-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylideneacetate is an organic compound with the molecular formula C6H8O2. It is characterized by a cyclopropylidene group attached to an acetate moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropylideneacetate can be synthesized through various methods. One common approach involves the reaction of cyclopropanone ethyl hemiacetal with appropriate reagents to form the desired product. The synthesis typically requires the generation and handling of finely dispersed sodium, followed by Wittig olefination with substituted triphenylmethylenephosphoranes .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific methods and conditions can vary depending on the desired purity and yield of the product. detailed industrial processes are typically proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-cyclopropylideneacetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylideneacetates: Compounds with similar structures but different substituents.

    Cyclopropylcarboxylates: Compounds where the cyclopropyl group is attached to a carboxylate moiety.

    Spirocyclopropanes: Compounds with a spiro linkage involving a cyclopropane ring.

Uniqueness

Methyl 2-cyclopropylideneacetate is unique due to its specific combination of a cyclopropylidene group and an acetate moiety.

Properties

IUPAC Name

methyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUQXWODUHOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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